molecular formula C18H32O3 B163624 (9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid CAS No. 73543-67-6

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid

Cat. No. B163624
CAS RN: 73543-67-6
M. Wt: 296.4 g/mol
InChI Key: NPDSHTNEKLQQIJ-UINYOVNOSA-N
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Description

“(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid”, also known as 9(S)-HODE, is a type of small molecule that belongs to the class of organic compounds known as lineolic acids and derivatives . These are derivatives of lineolic acid, a polyunsaturated omega-6 18 carbon long fatty acid, with two CC double bonds at the 9- and 12-positions .


Molecular Structure Analysis

The molecular formula of “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid” is C18H32O3 . The average weight is 296.4449 and the monoisotopic weight is 296.23514489 . The structure of this compound includes long-chain fatty acids, hydroxy fatty acids, unsaturated fatty acids, secondary alcohols, monocarboxylic acids and derivatives, carboxylic acids, organic oxides, hydrocarbon derivatives, and carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid” include an average molecular weight of 296.4449 and a monoisotopic weight of 296.23514489 . The chemical formula is C18H32O3 .

Scientific Research Applications

  • Metabolomics

    • “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid” is also known as an ester of carnitine, specifically "(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoylcarnitine" . Acylcarnitines were first discovered more than 70 years ago, and it’s believed that there are more than 1000 types of acylcarnitines in the human body . The specific roles and functions of these acylcarnitines, including “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoylcarnitine”, are not detailed .
  • Metabolomics

    • “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid” is also known as an ester of carnitine, specifically "(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoylcarnitine" . Acylcarnitines were first discovered more than 70 years ago, and it’s believed that there are more than 1000 types of acylcarnitines in the human body . The specific roles and functions of these acylcarnitines, including “(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoylcarnitine”, are not detailed .

properties

IUPAC Name

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O3/c1-2-3-4-5-6-8-11-14-17(19)15-12-9-7-10-13-16-18(20)21/h6,8,11,14,17,19H,2-5,7,9-10,12-13,15-16H2,1H3,(H,20,21)/b8-6-,14-11+/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDSHTNEKLQQIJ-UINYOVNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C=C\[C@H](CCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901017275
Record name (+)-alpha-Dimorphecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name alpha-Dimorphecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid

CAS RN

73543-67-6
Record name α-Dimorphecolic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73543-67-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Dimorphecolic acid, (9S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073543676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9(S)-HODE
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07302
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (+)-alpha-Dimorphecolic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901017275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73543-67-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-DIMORPHECOLIC ACID, (9S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42KE04U9BM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name alpha-Dimorphecolic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004670
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
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(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid
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Reactant of Route 5
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Reactant of Route 6
(9S,10E,12Z)-9-hydroxyoctadeca-10,12-dienoic acid

Citations

For This Compound
25
Citations
MS Islam, F Zaman, A Iwasaki… - Weed Biology and …, 2019 - Wiley Online Library
The creeping weed, Chrysopogon aciculatus (Retz.) Trin., is widely known for its use as folk medicine, while its phytotoxic potential has not been examined. Therefore, we carried out an …
Number of citations: 12 onlinelibrary.wiley.com
M Kikuchi, Y Yaoita, M Kikuchi - Helvetica Chimica Acta, 2008 - Wiley Online Library
Fourteen monohydroxy‐substituted polyunsaturated fatty acids, including two new compounds, (9Z,12S,13E,15Z)‐12‐hydroxyoctadeca‐9,13,15‐trienoic acid (10) and (9Z,12Z,14E,16R)…
Number of citations: 13 onlinelibrary.wiley.com
X Yao, Y Peng, LJ Xu, L Li, QL Wu, PG Xiao - Chemistry & Biodiversity, 2011 - hocom.tw
1. Introduction.–The genus Lycium (family Solanaceae) comprises ca. 80 species, which are mainly distributed in South America, South Africa, and a few in temperate Europe and Asia. …
Number of citations: 146 hocom.tw
GP de Oliveira, DLC Barreto… - Natural Product …, 2022 - Taylor & Francis
Fungi are an inexhaustible source of bioactive metabolites that can be driven to find medicines for chronic diseases, as Alzheimer’s disease. In the present work, five species of soil-…
Number of citations: 5 www.tandfonline.com
J Wang, J Wu, R Ogura, H Kobori… - Bioscience …, 2022 - academic.oup.com
Five compounds including a new compound (1) were isolated from mycelia of a mushroom-forming fungus Agaricus blazei. Compound 2 was isolated from nature for the first time. Their …
Number of citations: 2 academic.oup.com
T Sæther, SM Paulsen, JE Tungen, A Vik… - European Journal of …, 2018 - Elsevier
Obesity and associated disorders such as metabolic syndrome and type 2 diabetes (T2D) have reached epidemic proportions. Several natural products have been reported as …
Number of citations: 15 www.sciencedirect.com
L Wang, B Waltenberger, EM Pferschy-Wenzig… - Biochemical …, 2014 - Elsevier
Agonists of the nuclear receptor PPARγ are therapeutically used to combat hyperglycaemia associated with the metabolic syndrome and type 2 diabetes. In spite of being effective in …
Number of citations: 656 www.sciencedirect.com
O Arias-Gaguancela, M Aziz, KD Chapman - Plant Physiology, 2023 - academic.oup.com
Polyunsaturated N-acylethanolamines (NAEs) can be hydrolyzed by fatty acid amide hydrolase (FAAH) or oxidized by lipoxygenase (LOX). In Arabidopsis (Arabidopsis thaliana), the 9-…
Number of citations: 2 academic.oup.com
N Srinivasan, R Murali, S Sivakrishnan - 2022 - ijpras.com
Drugs derived from natural sources have been a vital part of drug discovery for centuries. Many of the most successful drugs on the market today are derived from natural sources. …
Number of citations: 1 ijpras.com
LA Garbe, R Tressl - Chemistry & biodiversity, 2004 - Wiley Online Library
The biosyntheses of aroma active γ‐ and δ‐lactones have been previously characterized in yeasts and plants by incubation of labeled fatty acid derivatives. The lactones were …
Number of citations: 6 onlinelibrary.wiley.com

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